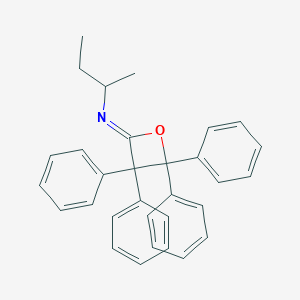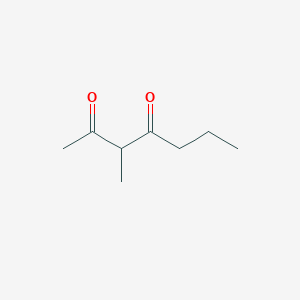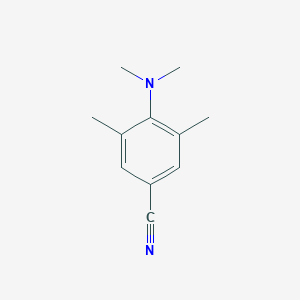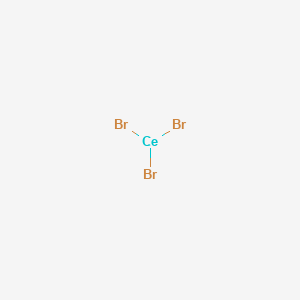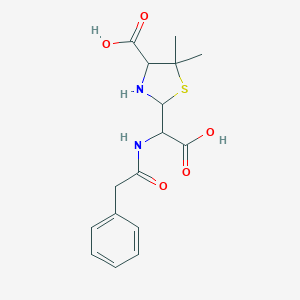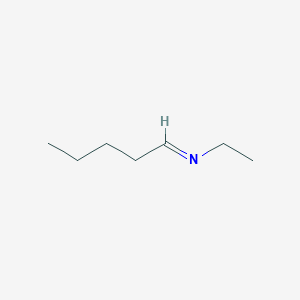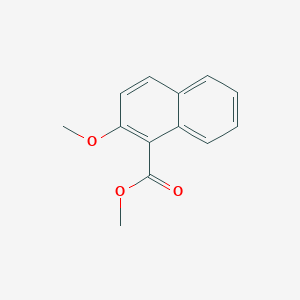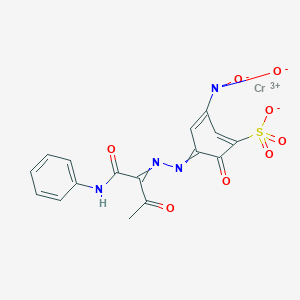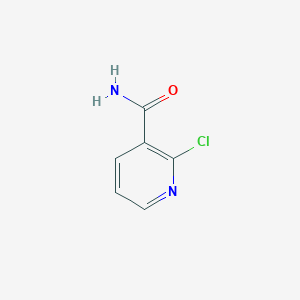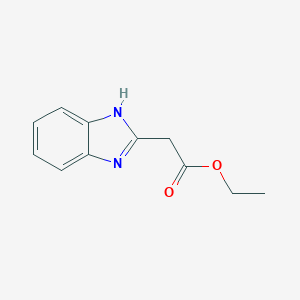
Palladate(2-), tetrachloro-, dicesium, (SP-4-1)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Palladate(2-), tetrachloro-, dicesium, (SP-4-1)- is a palladium-based compound that has gained significant attention in the field of scientific research. This chemical compound is widely used in various areas of research, including catalysis, organic synthesis, and biochemistry. Palladate(2-), tetrachloro-, dicesium, (SP-4-1)- is a highly reactive compound that has unique properties that make it an ideal candidate for scientific research.
Wirkmechanismus
The mechanism of action of Palladate(2-), tetrachloro-, dicesium, (Palladate(2-), tetrachloro-, dicesium, (SP-4-1)-)- is not fully understood. However, it is believed that the compound acts as a Lewis acid, which helps in the activation of various organic molecules. This activation leads to the formation of new chemical bonds, which is the basis of many organic reactions.
Biochemical and Physiological Effects:
Palladate(2-), tetrachloro-, dicesium, (Palladate(2-), tetrachloro-, dicesium, (SP-4-1)-)- has not been extensively studied for its biochemical and physiological effects. However, studies have shown that the compound is relatively non-toxic and does not have any significant adverse effects on the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using Palladate(2-), tetrachloro-, dicesium, (Palladate(2-), tetrachloro-, dicesium, (SP-4-1)-)- in lab experiments is its high reactivity, which makes it an ideal catalyst for various organic reactions. However, the compound is relatively expensive, and its synthesis requires specialized equipment and expertise. Additionally, the compound is highly reactive and can be challenging to handle, which can be a limitation in some experiments.
Zukünftige Richtungen
There are several future directions for the research on Palladate(2-), tetrachloro-, dicesium, (Palladate(2-), tetrachloro-, dicesium, (SP-4-1)-)-. One of the most significant areas of research is the development of new synthetic methods for the compound. Additionally, researchers are exploring the use of the compound in new areas of research, including medicinal chemistry and materials science. There is also ongoing research on the mechanism of action of the compound, which will help in the development of new applications for Palladate(2-), tetrachloro-, dicesium, (Palladate(2-), tetrachloro-, dicesium, (SP-4-1)-)- in scientific research.
Synthesemethoden
The synthesis of Palladate(2-), tetrachloro-, dicesium, (Palladate(2-), tetrachloro-, dicesium, (SP-4-1)-)- can be achieved through various methods. One of the most common methods involves the reaction of palladium(II) chloride with cesium chloride in the presence of hydrochloric acid. The resulting compound is then purified through recrystallization. Other methods include the reaction of palladium(II) chloride with cesium carbonate or cesium hydroxide.
Wissenschaftliche Forschungsanwendungen
Palladate(2-), tetrachloro-, dicesium, (Palladate(2-), tetrachloro-, dicesium, (SP-4-1)-)- has been extensively used in various areas of scientific research. One of the most significant applications of this compound is in catalysis. Palladate(2-), tetrachloro-, dicesium, (Palladate(2-), tetrachloro-, dicesium, (SP-4-1)-)- has been shown to be an effective catalyst in various organic reactions, including cross-coupling reactions and carbon-carbon bond formation reactions.
Eigenschaften
CAS-Nummer |
13820-33-2 |
|---|---|
Molekularformel |
Cl4Cs2Pd |
Molekulargewicht |
514.0429 |
IUPAC-Name |
dicesium;palladium(2+);tetrachloride |
InChI |
InChI=1S/4ClH.2Cs.Pd/h4*1H;;;/q;;;;2*+1;+2/p-4 |
InChI-Schlüssel |
PAOLFNLCEGCWBG-UHFFFAOYSA-J |
SMILES |
[Cl-].[Cl-].[Cl-].[Cl-].[Pd+2].[Cs+].[Cs+] |
Kanonische SMILES |
[Cl-].[Cl-].[Cl-].[Cl-].[Pd+2].[Cs+].[Cs+] |
Andere CAS-Nummern |
13820-33-2 |
Verwandte CAS-Nummern |
14349-67-8 (Parent) |
Synonyme |
dicesium tetrachloropalladate(2-) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Cadmium bis[oxido(dioxo)vanadium]](/img/structure/B82554.png)
